molecular formula C9H12O3 B1618326 2-Methoxy-4-(methoxymethyl)phenol CAS No. 5533-03-9

2-Methoxy-4-(methoxymethyl)phenol

Cat. No.: B1618326
CAS No.: 5533-03-9
M. Wt: 168.19 g/mol
InChI Key: USDDPDQEVLAOBO-UHFFFAOYSA-N
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Description

Historical Context and Scientific Significance

The scientific journey of 2-Methoxy-4-(methoxymethyl)phenol is closely linked to the study of vanillin (B372448) and its derivatives. Vanillin, a primary component of the extract of the vanilla bean, has long been a subject of chemical investigation due to its desirable aroma and flavor. The synthesis of derivatives like this compound represents efforts to modify the properties of natural compounds for various applications.

A common synthetic route to this compound involves the etherification of vanillyl alcohol, which is itself derived from the reduction of vanillin. acs.orgresearchgate.net This process highlights a fundamental concept in organic synthesis: the targeted modification of a readily available starting material to create a new molecule with distinct properties. The development of such synthetic methods has been significant for the fragrance industry, allowing for the production of novel scent compounds. The compound has been identified in Vanilla planifolia, indicating its presence in nature. nih.gov

Interdisciplinary Relevance in Chemical and Biological Sciences

The study of this compound extends across multiple scientific disciplines, most notably chemistry and biology.

In the realm of chemistry , its synthesis and characterization provide a practical example of etherification and the chemical manipulation of phenolic compounds. acs.orgchemicalbook.com Its physical and chemical properties, such as its boiling point and solubility, are of interest for its application in various formulations.

From a biological perspective, the compound is recognized for its antioxidant potential, a characteristic shared by many phenolic compounds. cymitquimica.com The 2-methoxyphenol moiety is a core structure in various compounds studied for their ability to scavenge free radicals, which are implicated in a range of diseases. researchgate.netnih.govmdpi.com While extensive biological studies specifically on this compound are limited, the known antioxidant activity of related 2-methoxyphenols suggests a potential for similar bioactivity. researchgate.netnih.gov Its use as a fragrance ingredient in consumer products also brings it into the purview of toxicology and safety assessment. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for methyl vanillyl ether, highlighting its relevance in applied science. nih.gov

Current Research Paradigms and Future Scholarly Directions

Current research involving compounds like this compound is often focused on the discovery of novel bioactive molecules. The antioxidant properties of phenolic compounds continue to be a major area of investigation, with studies exploring their mechanisms of action and potential therapeutic applications. researchgate.netnih.govmdpi.com

Future scholarly directions for this compound could involve a more in-depth investigation of its specific biological activities. This could include:

Quantitative antioxidant studies: While its antioxidant potential is inferred from its chemical structure, detailed studies using assays like DPPH, ABTS, and ORAC would provide a clearer understanding of its efficacy. researchgate.net

Exploration of other biological effects: Research into related molecules has revealed activities such as anti-inflammatory and even potential anti-cancer effects. nih.govnih.gov Investigating whether this compound exhibits similar properties would be a logical next step.

Advanced synthetic methodologies: The development of more sustainable and efficient "green chemistry" approaches for its synthesis could be another avenue of research. chemicalbook.com

Chemical Compound Information

Compound NameSynonyms
This compoundMethyl vanillyl ether, Vanillyl alcohol methyl ether
Vanillin4-Hydroxy-3-methoxybenzaldehyde
Vanillyl alcohol4-Hydroxy-3-methoxybenzyl alcohol
2-MethoxyphenolGuaiacol (B22219)
2-Methoxy-4-methylphenol (B1669609)4-Methylguaiacol, Creosol
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542)MMPP

Chemical Properties

PropertyValue
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
IUPAC NameThis compound
CAS Number5533-03-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(methoxymethyl)phenol
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InChI

InChI=1S/C9H12O3/c1-11-6-7-3-4-8(10)9(5-7)12-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDDPDQEVLAOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203896
Record name 2-Methoxy-4-(methoxymethyl)phenol
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Molecular Weight

168.19 g/mol
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CAS No.

5533-03-9
Record name Vanillyl alcohol methyl ether
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-methoxy-4-(methoxymethyl)-
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Record name Phenol, 2-methoxy-4-(methoxymethyl)-
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Record name 2-Methoxy-4-(methoxymethyl)phenol
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Record name 2-methoxy-4-(methoxymethyl)phenol
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Methoxy-4-(methoxymethyl)phenol

Established methods for synthesizing this compound predominantly rely on the modification of abundant phenolic starting materials, such as vanillin (B372448) and its derivatives.

A primary and logical synthetic route to this compound involves the strategic methylation of the benzylic hydroxyl group of a suitable precursor, namely vanillyl alcohol. This transformation follows a two-step sequence starting from the widely available bio-sourced building block, vanillin.

The first step is the reduction of the aldehyde functional group in vanillin (4-hydroxy-3-methoxybenzaldehyde) to a primary alcohol, yielding vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). udel.edu This reduction is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. udel.edu

The second step is the selective etherification of the newly formed benzylic alcohol. This reaction converts vanillyl alcohol into this compound. This etherification can be accomplished by reacting the alcohol with a methylating agent. An analogous process is used in the synthesis of the commercially important fragrance Methyl Diantilis, where 3-ethoxy-4-hydroxybenzyl alcohol is subjected to etherification. acs.org The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, represents a fundamental method for such transformations. numberanalytics.com Acid-catalyzed dehydration between two different alcohols can also be employed to form unsymmetrical ethers. researchgate.net

A summary of the precursors and reagents involved in this approach is presented below.

Reaction Step Precursor Reagent(s) Product
ReductionVanillinSodium Borohydride (NaBH₄)Vanillyl Alcohol
EtherificationVanillyl AlcoholMethylating Agent / Alcohol + Acid CatalystThis compound

While the reduction of carbonyl compounds is a common synthetic strategy, the specific reductive synthesis of this compound directly from α-methoxy-4-hydroxyacetophenone is not a prominently documented pathway in the reviewed scientific literature. Patent literature describes the synthesis of the related intermediate, α-methoxy-4-hydroxyacetophenone, and its subsequent reduction to form a different product, 4-(2'-methoxyethyl)phenol, via catalytic hydrogenation that reduces both the ketone and the benzylic ether. This suggests that achieving the selective reduction required to form this compound from this specific precursor may present challenges, potentially accounting for the lack of reported methods.

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. The flavoenzyme vanillyl-alcohol oxidase (VAO) is central to the enzymatic pathways related to this compound.

The enzyme vanillyl-alcohol oxidase (VAO) from the fungus Penicillium simplicissimum is known to catalyze the oxidative demethylation of this compound. echemi.com In this reaction, the compound serves as a substrate for VAO, which oxidizes it to produce vanillin (4-hydroxy-3-methoxybenzaldehyde) and methanol. chemicalbook.com

Table 1: Kinetic Parameters for VAO-Catalyzed Oxidative Demethylation

ParameterValueReference
Rate of Flavin Reduction3.3 s⁻¹ researchgate.net
Turnover Rate3.1 s⁻¹ researchgate.net
Reoxidation Rate (Reduced Binary Complex)1.5 x 10⁵ M⁻¹s⁻¹ researchgate.net
Reoxidation Rate (Free Reduced Enzyme)3.1 x 10⁵ M⁻¹s⁻¹ researchgate.net

Vanillyl-alcohol oxidase is a versatile biocatalyst that acts on a range of phenolic compounds, including vanillyl alcohol, vanillylamine (B75263), and creosol. echemi.com The enzymatic conversion of these natural precursors can ultimately lead to vanillin. This compound is an efficient substrate in this context and is involved in the metabolic pathway. echemi.comchemicalbook.com For instance, the VAO-mediated conversion of creosol (2-methoxy-p-cresol) proceeds in a two-step process where the initially formed vanillyl alcohol is subsequently oxidized to vanillin. echemi.com Similarly, VAO catalyzes the oxidation of vanillyl alcohol and the oxidative deamination of vanillylamine to produce vanillin. echemi.com These enzymatic routes highlight the role of this compound and related structures within biocatalytic networks for producing valuable aroma chemicals.

Enzymatic Transformations and Biocatalytic Synthesis

Novel Synthetic Strategies and Method Development

While established routes are effective, research continues to seek more efficient and sustainable synthetic methods. A notable development is the use of a "one-pot" method to prepare vanillyl alcohol ethers directly from vanillin. This approach combines the reduction and etherification steps into a single process by reacting vanillin with a metal complex hydride and an alkylating reagent simultaneously. google.com This strategy simplifies the procedure, utilizes mild reaction conditions, and reduces production costs and waste, making it suitable for industrial-scale production. google.com

Furthermore, general advancements in ether synthesis offer potential novel strategies. Iron-catalyzed dehydrative etherification of alcohols provides a more environmentally friendly alternative to traditional methods that rely on stoichiometric reagents. nih.gov Recently developed catalyst systems, such as the "Sven-SOX" palladium catalyst, have shown high efficiency for etherification reactions under mild, user-friendly conditions, including being tolerant to air and moisture. youtube.com While not yet specifically documented for the synthesis of this compound, these modern catalytic systems represent promising avenues for future method development.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors is an area of active research, aiming to reduce the environmental impact of chemical processes. One notable approach involves the use of environmentally benign solvents and catalysts. For instance, the synthesis of Schiff bases from the related precursor 4-hydroxy-3-methoxybenzaldehyde (vanillin) has been successfully carried out in aqueous media, eliminating the need for hazardous organic solvents. researchgate.net

Furthermore, one-pot syntheses are being developed to improve efficiency and reduce waste. A patented method for synthesizing vanillyl alcohol ethers, which are structurally similar to this compound, utilizes a one-pot reaction that is described as having simple operation, mild reaction conditions, and reduced production costs and waste. google.com Such methodologies, if adapted for the synthesis of this compound, would represent a significant advancement in the sustainable production of this chemical. The use of biocatalysts, such as vanillyl alcohol oxidase, also presents a green alternative for the modification of related phenolic compounds. nih.govresearchgate.net

Regioselective Synthesis and Reaction Mechanism Elucidation

The regioselectivity in the synthesis of this compound is primarily dictated by the directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring of its guaiacol (B22219) precursor. Both of these groups are activating and ortho-, para-directing for electrophilic aromatic substitution. In guaiacol, the para position to the hydroxyl group is the most activated site, followed by the ortho position.

The introduction of the methoxymethyl group at the 4-position of the guaiacol ring is a key step in the synthesis. The mechanism of such reactions, for instance in the alkylation of guaiacol, involves the formation of an electrophile that is then attacked by the electron-rich aromatic ring. The stability of the resulting carbocation intermediate determines the regiochemical outcome. The hydroxyl and methoxy groups stabilize the positive charge more effectively when the substitution occurs at the ortho and para positions.

Kinetic modeling of the alkylation of guaiacol has shown that the surface reaction between the adsorbed phenol (B47542) and the alkylating agent is often the rate-limiting step. conicet.gov.ar The hydrogenation of guaiacol has also been studied, with proposed reaction pathways involving the initial hydrogenation of the phenyl ring to activate the C-O bond. osti.gov

Functionalization Reactions and Derivative Synthesis

The phenolic ring and the functional groups of this compound allow for a variety of functionalization reactions, leading to the synthesis of a diverse range of derivatives.

Schiff Base Formation from Related Aldehyde Precursors

While this compound itself does not form Schiff bases, its aldehyde precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin), readily undergoes condensation reactions with primary amines to form Schiff bases. These reactions are of significant interest due to the wide range of biological activities exhibited by the resulting imine compounds. researchgate.netresearchgate.netorientjchem.orgunimas.my The synthesis typically involves refluxing the aldehyde with the corresponding amine in a suitable solvent, such as ethanol. researchgate.net Green synthesis approaches have also been developed, utilizing aqueous media or solvent-free conditions. researchgate.net

Table 1: Examples of Schiff Base Formation from 4-Hydroxy-3-methoxybenzaldehyde This table is interactive. Users can sort and filter the data.

Amine ReactantResulting Schiff BaseReaction ConditionsReference
2-AminobenzenethiolN-((E)-(4-hydroxy-3-methoxyphenyl)methylidene)benzen-2-amineEthanol, Reflux researchgate.net
Furan-2-carbohydrazideN'-((E)-(4-hydroxy-3-methoxyphenyl)methylidene)furan-2-carbohydrazideEthanol, Reflux researchgate.net
2-Hydrazinylpyridine4-((E)-((2-hydrazinylpyridin-1-yl)imino)methyl)-2-methoxyphenolEthanol, Reflux researchgate.net
Ampicillin(2S,5R,6R)-6-((E)-((4-hydroxy-3-methoxyphenyl)methylidene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidEthanol, Alkaline medium, Reflux orientjchem.org
p-Anisidine2-Methoxy-4-((p-tolylimino)methyl)phenolWater, Stirrer method atlantis-press.com

Alkylation and Other Electrophilic Aromatic Substitutions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy groups. These groups direct incoming electrophiles to the positions ortho and para to themselves. Since the para position (position 4) is already substituted with the methoxymethyl group, further electrophilic attack is expected to occur at the positions ortho to the existing functional groups, primarily at positions 5 and potentially at position 1 (relative to the methoxymethyl group).

Common electrophilic aromatic substitution reactions include alkylation, nitration, and halogenation. The specific conditions for these reactions would determine the final product distribution. For instance, Friedel-Crafts alkylation could introduce an alkyl group onto the ring, while nitration with nitric acid would yield a nitro-substituted derivative.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound This table is interactive. Users can sort and filter the data.

Reaction TypeReagentsPotential Product(s)General Principle Reference
AlkylationAlkyl Halide, Lewis Acid5-Alkyl-2-methoxy-4-(methoxymethyl)phenol orgsyn.org
NitrationNitric Acid, Sulfuric Acid2-Methoxy-4-(methoxymethyl)-5-nitrophenol libretexts.org
HalogenationHalogen, Lewis Acid5-Halo-2-methoxy-4-(methoxymethyl)phenol libretexts.org
Friedel-Crafts AcylationAcyl Halide, Lewis Acid1-(5-Hydroxy-4-methoxy-2-(methoxymethyl)phenyl)ethan-1-one libretexts.org

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 2-Methoxy-4-(methoxymethyl)phenol.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR for Structural Elucidation)

Detailed experimental ¹H and ¹³C NMR data for this compound are not extensively reported. However, predicted spectral data can offer valuable information for its structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm. The methoxy (B1213986) group protons (-OCH₃) would likely produce a singlet at around 3.8 ppm, and the protons of the other methoxy group in the methoxymethyl substituent would also give a singlet in a similar region. The methylene protons (-CH₂-) of the methoxymethyl group would be expected to produce a singlet around 4.4 ppm. The phenolic hydroxyl proton would exhibit a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The aromatic carbons would resonate in the range of 110-160 ppm. The carbon of the methoxy group would be expected around 55-60 ppm, while the methylene carbon of the methoxymethyl group would appear at approximately 70-75 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. However, specific 2D NMR studies on this compound are not currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Specific UV-Vis absorption data for this compound is not widely documented. Phenolic compounds typically exhibit absorption maxima in the ultraviolet region, arising from π-π* electronic transitions within the benzene (B151609) ring. The presence of auxochromic groups like the hydroxyl and methoxy groups would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). The exact position of the absorption bands would be influenced by the solvent used for the analysis.

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating this compound from mixtures and for its positive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In a GC-MS analysis, the compound would be separated from other components in a mixture based on its boiling point and polarity on a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, can be used for its definitive identification by comparing it with spectral libraries, such as the NIST (National Institute of Standards and Technology) database. While a NIST entry for this compound exists, detailed studies on its purity analysis by GC-MS are not extensively published. nih.gov

A typical GC-MS analysis would provide the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum. The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound (168.19 g/mol ). The fragmentation pattern would provide further structural information, which can be used to confirm the identity of the compound.

Analytical TechniqueParameterExpected Observation for this compound
GC-MS Molecular Ion Peak (m/z)168
Fragmentation PatternCharacteristic fragments corresponding to the loss of functional groups

Development of Quantitative Analytical Methods for Complex Matrices

The development of robust and validated quantitative analytical methods is crucial for determining the concentration of this compound in various complex samples, such as environmental, biological, or food matrices. To date, there is a notable lack of published research detailing the development of such quantitative methods specifically for this compound.

A typical quantitative method would likely involve sample preparation steps to extract the analyte from the matrix and remove interfering substances. This could be followed by analysis using techniques such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection, or gas chromatography with a suitable detector. The method would need to be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results.

Structural Elucidation through X-ray Crystallography (for crystalline derivatives)

A relevant example is the structural analysis of 2-Methoxy-4-(phenyliminomethyl)phenol, a Schiff base derivative. The study of this crystalline solid reveals key structural features that can be extrapolated to the parent compound. The crystal structure is typically solved using direct methods from single-crystal X-ray diffraction data. mkuniversity.ac.in

The process involves exposing a single crystal of the derivative to an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov

In the case of 2-Methoxy-4-(phenyliminomethyl)phenol, the crystallographic data reveals an orthorhombic crystal system. researchgate.net The analysis confirms the presence of the methoxy and phenyl groups and shows the planarity of the aromatic rings. researchgate.net Such studies also elucidate intermolecular interactions, like hydrogen bonding, which govern the packing of molecules in the crystal lattice. redalyc.org

Table 1: Crystallographic Data for a Crystalline Derivative, 2-Methoxy-4-(phenyliminomethyl)phenol researchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₃NO₂
Molecular Weight227.25
Crystal SystemOrthorhombic
Space GroupC222₁
a (Å)17.2192 (13)
b (Å)18.0407 (14)
c (Å)15.4424 (12)
Volume (ų)4797.1 (6)
Z (molecules per unit cell)16
Calculated Density (Mg m⁻³)1.259
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)295

This interactive table provides a summary of the crystallographic data obtained for 2-Methoxy-4-(phenyliminomethyl)phenol.

Standardization Protocols for Analytical Characterization

The analytical characterization of this compound requires standardized protocols to ensure the identity, purity, and quality of the compound. These protocols typically involve a combination of chromatographic and spectroscopic techniques. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the identification and quantification of phenolic compounds. nih.gov For this compound, a reversed-phase HPLC method using a C18 column is generally suitable. nih.gov The mobile phase often consists of a gradient mixture of an aqueous acid (like acetic or phosphoric acid) and an organic solvent such as methanol or acetonitrile. nih.gov Detection is commonly performed using a UV-Vis diode array detector (DAD), with monitoring at wavelengths around 280 nm, where many phenolic compounds exhibit strong absorbance. nih.govmdpi.com Standardization involves running a certified reference standard of this compound to determine its retention time and to create a calibration curve for quantification.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of volatile or semi-volatile phenolic compounds. nih.gov For the analysis of this compound, a derivatization step to increase its volatility and thermal stability may sometimes be employed, although direct analysis is also possible. A common approach involves using a capillary column with a polar stationary phase. The standardization protocol requires the use of a reference standard to confirm the retention time and to quantify the analyte. GC-MS provides the added advantage of mass spectral data, which can be compared against a library (like the NIST library) for definitive identification. nih.govatlantis-press.com

Spectroscopic Methods:

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used for the quantitative determination of phenolic compounds and for monitoring their presence during reactions or extractions. mdpi.com The characteristic absorbance of the benzene ring in phenolic compounds allows for their detection. prometheusprotocols.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH), methoxy (-OCH₃), and aromatic C-H and C=C bonds. atlantis-press.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. redalyc.org The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a complete picture of the molecular structure.

Table 2: Summary of Standardization Protocols for Analytical Characterization

TechniquePrincipleKey Parameters and Standardization
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a stationary phase and a liquid mobile phase. nih.govColumn: C18 reversed-phase. Mobile Phase: Gradient of acidified water and methanol/acetonitrile. nih.govDetector: UV-Vis DAD (e.g., at 280 nm). nih.govmdpi.comStandardization: Use of a certified reference standard for retention time confirmation and calibration curve generation.
Gas Chromatography (GC-FID/MS)Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. nih.govColumn: Capillary column with a polar stationary phase. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Standardization: Use of a reference standard for retention time and response factor determination. For GC-MS, comparison of the mass spectrum with a library entry. nih.govatlantis-press.com
Spectroscopic Methods (UV-Vis, IR, NMR)Interaction of electromagnetic radiation with the molecule to provide information on electronic structure, functional groups, and atomic connectivity. redalyc.orgmdpi.comatlantis-press.comUV-Vis: Determination of λmax. mdpi.comIR: Identification of characteristic absorption bands for functional groups. atlantis-press.comNMR: Analysis of chemical shifts, coupling constants, and integration to confirm the molecular structure. redalyc.orgStandardization: Comparison of spectra with those of a certified reference standard or with published data.

This interactive table outlines the primary analytical techniques and their standardization protocols for the characterization of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and various other physicochemical properties.

For a molecule like 2-Methoxy-4-(methoxymethyl)phenol, a PM3 calculation could provide valuable information regarding:

Heat of formation: An estimate of the enthalpy change when the compound is formed from its constituent atoms in their standard state.

Molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A lower HOMO-LUMO gap generally suggests higher reactivity.

Electron density distribution: Mapping the electron density can identify nucleophilic and electrophilic sites within the molecule, predicting how it might interact with other reagents. The oxygen atoms of the hydroxyl and ether groups are expected to be electron-rich, while the aromatic ring itself can participate in various reactions.

These calculations, while approximate, can be useful for initial screening and for providing a qualitative understanding of the molecule's chemical behavior.

Density Functional Theory (DFT) has become a standard tool in computational chemistry for obtaining accurate energetic and electronic properties of molecules. DFT methods, such as those using the B3LYP functional with a 6-311G(d,p) basis set, have been successfully applied to similar phenolic compounds like eugenol (B1671780) and isoeugenol (B1672232) to study their geometry, vibrational frequencies, and thermodynamic properties. ufms.brnih.govnih.govacs.org

For this compound, DFT calculations could yield:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Thermodynamic properties: Calculation of standard thermodynamic functions such as heat capacity (Cv), entropy (S), and enthalpy (H). nih.gov

Electronic properties: DFT provides more accurate values for HOMO and LUMO energies compared to semiempirical methods. These are critical for understanding the molecule's antioxidant potential, as the HOMO energy is related to the ability to donate an electron.

Bond Dissociation Enthalpy (BDE): A key descriptor for antioxidant activity, particularly for phenolic compounds. The B3LYP functional is commonly used to calculate the O-H BDE, which reflects the ease of hydrogen atom abstraction by free radicals. kuleuven.be A lower BDE for the phenolic hydroxyl group suggests a better radical scavenging ability.

PropertyPredicted Significance for this compoundRelevant DFT Calculation
Optimized Geometry Provides the most stable 3D structure of the molecule.Geometry optimization
HOMO-LUMO Gap Indicates chemical reactivity and electronic excitation energy.Frontier Molecular Orbital analysis
O-H Bond Dissociation Enthalpy A primary indicator of radical scavenging antioxidant activity.BDE calculation
Ionization Potential Relates to the ease of electron donation (SET mechanism of antioxidation).Energy difference between the neutral molecule and its cation
Electron Affinity Relates to the ability of the radical to accept an electron.Energy difference between the radical and its anion

Structure-Activity Relationship (SAR) Modeling

SAR studies aim to correlate the structural features of a molecule with its biological or chemical activity. For phenolic compounds, SAR is often focused on antioxidant properties.

While specific computational SAR models for this compound are not documented, general principles for phenolic antioxidants are well-established through computational studies on related molecules. The antioxidant activity of phenolic compounds is highly dependent on the substituents of the aromatic ring. kuleuven.bersc.org

Key structural features of this compound that would be considered in a predictive SAR model for antioxidant activity include:

The Phenolic Hydroxyl Group (-OH): This is the primary site for hydrogen atom donation to neutralize free radicals. Its activity is modulated by other substituents.

The Methoxy (B1213986) Group (-OCH3): Located ortho to the hydroxyl group, the electron-donating nature of the methoxy group is expected to lower the O-H BDE, thereby enhancing the antioxidant activity. kuleuven.be It can also participate in stabilizing the resulting phenoxy radical through resonance.

The Methoxymethyl Group (-CH2OCH3): This group at the para position is generally considered to be weakly electron-withdrawing or neutral in its electronic effect on the phenolic hydroxyl group. Its impact on antioxidant activity is likely to be less significant than the ortho-methoxy group.

Computational models often use calculated descriptors, such as BDE, ionization potential, and spin density distribution in the resulting radical, to build quantitative structure-activity relationship (QSAR) models. acs.org These models can then be used to predict the activity of new or untested compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand) like this compound might bind to a biological target, such as an enzyme or receptor. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The output is typically a binding affinity score, which estimates the strength of the interaction. For this compound, potential targets could be enzymes involved in inflammatory pathways, such as cyclooxygenases or lipoxygenases, given the known anti-inflammatory properties of some phenolic compounds. Docking studies on similar phenolic compounds have explored their interactions with targets like phospholipase A2. ufms.br

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-target complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can provide insights into the conformational changes that occur upon binding and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

While no specific docking or MD studies have been published for this compound, these methods represent a viable approach to screen for potential biological activities and to understand the molecular basis of these activities.

Simulation TypePurposePredicted Application for this compound
Molecular Docking Predicts the binding pose and affinity of the molecule to a biological target.Screening for potential inhibitory activity against enzymes like COX-1, COX-2, or others involved in oxidative stress.
Molecular Dynamics Simulates the dynamic behavior of the molecule-target complex to assess stability and interaction patterns.Validating the stability of a docked pose and identifying key amino acid residues involved in the binding.

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including reaction pathways, transition states, and reaction kinetics. For a phenolic compound, computational studies could investigate mechanisms of antioxidant action, such as hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). kuleuven.be

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the transition state connects the reactants and products. acs.org

For this compound, computational studies could be used to:

Investigate the reaction mechanism with various radical species (e.g., DPPH, ABTS) to understand its antioxidant behavior.

Explore potential metabolic pathways, such as oxidation or conjugation reactions.

Study its role in inhibiting enzymatic reactions by modeling the catalytic cycle.

These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Metabolic and Biosynthetic Pathways

Natural Occurrence and Distribution in Biological Sources

2-Methoxy-4-(methoxymethyl)phenol is a phenolic compound that has been identified in the plant kingdom. Specifically, its presence has been documented in Vanilla planifolia, the primary source of natural vanilla flavoring. nih.gov While its distribution appears to be specialized, related methoxyphenolic structures are more broadly found in nature. For instance, the related compound 4-(methoxymethyl)phenol (B1201506), which lacks the second methoxy (B1213986) group on the benzene (B151609) ring, has been reported in orchids such as Spiranthes vernalis and Gymnadenia conopsea. nih.gov Another related molecule, 2-methoxy-4-methylphenol (B1669609) (creosol), is a known constituent of wood creosote (B1164894) and is found as glycosides in green vanilla beans. hmdb.ca

Biosynthetic Routes in Plants and Microorganisms

The precise biosynthetic pathway leading to this compound is not extensively detailed in current scientific literature. However, the biogenesis of structurally similar and precursor molecules, particularly from ferulic acid, is well-established in various plants and microorganisms.

A significant biosynthetic route for compounds related to this compound involves the enzymatic transformation of ferulic acid. Ferulic acid is an abundant phenolic acid found in the cell walls of many plants, including grains. nih.govsemanticscholar.org Microorganisms and their enzymes can convert ferulic acid into various aromatic compounds.

One of the most common transformations is the decarboxylation of ferulic acid to produce 2-methoxy-4-vinylphenol (B128420), also known as 4-vinylguaiacol. researchgate.netmdpi.com This reaction is catalyzed by the enzyme ferulic acid decarboxylase (FAD), which has been identified in various bacteria and fungi, including Saccharomyces cerevisiae and Schizophyllum commune. researchgate.netplos.org This enzymatic step is a non-oxidative decarboxylation and represents a key pathway for the natural production of this important flavor compound. researchgate.netplos.org While 2-methoxy-4-vinylphenol is a vinyl-containing compound, subsequent enzymatic modifications could potentially lead to the formation of the methoxymethyl side-chain seen in this compound, though this specific conversion step is not explicitly documented.

In Vitro and In Vivo Metabolic Fate and Biotransformation Studies

Studies on the metabolic fate of this compound itself are limited. However, research into the biotransformation of its close analogue, 4-(methoxymethyl)phenol, provides significant insight into how such molecules are processed by microorganisms.

The ascomycetous fungus Penicillium simplicissimum has been shown to utilize 4-(methoxymethyl)phenol as a substrate. semanticscholar.org When grown in the presence of this compound, the fungus induces the production of a flavoprotein enzyme called vanillyl-alcohol oxidase (VAO). semanticscholar.org This enzyme catalyzes the first step in the degradation pathway: the oxidative demethylation of 4-(methoxymethyl)phenol. semanticscholar.org The reaction converts 4-(methoxymethyl)phenol into 4-hydroxybenzaldehyde (B117250) and methanol, with the oxygen atom incorporated into the aldehyde product originating from a water molecule. semanticscholar.org The rate of this enzymatic reduction is sufficiently rapid to be catalytically relevant for the organism's metabolism. semanticscholar.org This metabolic pathway highlights a clear mechanism by which fungi can break down lignin-related phenolic ethers.

Derivatives and Analogs Research

Synthesis and Characterization of Novel Structural Analogs

The synthesis of novel analogs of 2-Methoxy-4-(methoxymethyl)phenol is a key step in exploring the chemical space around this core structure. Various synthetic strategies have been employed to introduce different functional groups and to build more complex molecular architectures.

Alkyl-substituted analogs, such as 2-Methoxy-4-methylphenol (B1669609) (also known as creosol), are naturally occurring compounds found in sources like wood creosote (B1164894) and are also synthesized for various applications. tdcommons.orgnih.gov The synthesis of 2-Methoxy-4-methylphenol can be achieved through various methods, including the reduction of vanillin (B372448). This compound is a liquid at room temperature and its characterization data is well-established. nih.gov

The synthesis of ethoxy analogs, such as 2-Ethoxy-4-(methoxymethyl)phenol, involves the etherification of the corresponding catechol derivative. For instance, a general process for producing 2-ethoxyphenol (B1204887) involves the reaction of pyrocatechol (B87986) with diethyl sulfate (B86663) in the presence of a base. wikipedia.orghmdb.ca While specific details for the synthesis of 2-Ethoxy-4-(methoxymethyl)phenol are not extensively reported in publicly available literature, its chemical properties are documented, and it is commercially available. researchgate.netnih.govnih.govmdpi.comebi.ac.uk It is known to be a fragrance ingredient with a vanilla-like odor. nih.gov

Table 1: Physicochemical Properties of Selected Alkyl-Substituted and Ethoxy Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Methoxy-4-methylphenolC₈H₁₀O₂138.16221-222
2-Ethoxy-4-(methoxymethyl)phenolC₁₀H₁₄O₃182.22110-111 @ 1 Torr

2-Methoxy-4-vinylphenol (B128420), also known as 4-vinylguaiacol, is a naturally occurring aromatic compound found in various essential oils and is known for its characteristic spicy and clove-like aroma. researchgate.netnih.gov It can be synthesized from ferulic acid through decarboxylation, a reaction that can be carried out by certain microorganisms. nih.gov

The vinyl group in 2-Methoxy-4-vinylphenol is a key functional handle for further chemical modifications. This reactivity has been primarily exploited in polymerization reactions to create bio-based polymers. researchgate.net The phenolic hydroxyl group can also be functionalized to produce a variety of derivatives. For instance, it can be reacted to form esters and ethers, potentially modulating its biological activity. researchgate.net The functionalization of 2-Methoxy-4-vinylphenol is an area of interest for developing new materials and potentially for biological applications, although detailed studies on the biological functionalization beyond polymerization are limited in the reviewed literature. researchgate.netdoaj.orgnih.gov

The oxidative coupling of phenolic compounds is a well-established method for creating dimeric and polymeric structures. This approach has been applied to various 2-methoxyphenols, leading to the formation of biphenyl (B1667301) and other coupled structures. mdpi.comresearchgate.net For example, the oxidative coupling of 2-methoxy-4-methylphenol can be achieved using reagents like iron(III) chloride. mdpi.com These dimeric structures often exhibit enhanced biological activities, such as increased antioxidant capacity, compared to their monomeric precursors. atlantis-press.commdpi.com

While the synthesis of dimeric structures from related methoxyphenols like eugenol (B1671780) and isoeugenol (B1672232) is documented, specific studies detailing the synthesis and biological activity of dimeric and polymeric structures derived directly from this compound are not extensively reported. The general principles of oxidative coupling suggest that such structures could be formed, and based on the trends observed with other methoxyphenol dimers, they would be expected to possess interesting biological properties. mdpi.comresearchgate.net

The introduction of nitrogen-containing functional groups into the this compound scaffold has been explored to generate novel derivatives with potential biological activities. A common approach involves the condensation of a vanillin-type precursor (which can be derived from this compound) with primary amines to form Schiff bases (imines). researchgate.net These Schiff bases can then be further modified, for example, by reduction to form the corresponding amines.

Comparative Biological Activity and Mechanistic Studies of Analogs

A key aspect of derivatives and analogs research is the comparative evaluation of their biological activities to understand the influence of structural modifications. Studies have been conducted to compare the antioxidant, anti-inflammatory, and cytotoxic properties of various 2-methoxyphenol derivatives.

Research has shown that dimerization of 2-methoxyphenols can lead to a significant increase in antioxidant activity. atlantis-press.commdpi.com For example, the dimer of 4-methylguaiacol (2-Methoxy-4-methylphenol) exhibited greater radical-scavenging activity than its monomeric counterpart. mdpi.com In a comparative study, the cytotoxicity of a series of 2-methoxyphenols and their dimers was evaluated, showing that dehydrodiisoeugenol, a dimer of isoeugenol, was a potent inhibitor of COX-2 gene expression. mdpi.com

2-Methoxy-4-vinylphenol has been shown to possess anti-inflammatory effects by suppressing NF-κB and MAPK activation. It has also been identified as a germination inhibitor. Comparative studies on the phytotoxicity of 2-methoxyphenol and 2,6-di-tert-butyl-4-methylphenol have shown that their effects can vary depending on the plant species and the specific endpoint measured.

While these studies provide valuable insights, a comprehensive comparative study of the biological activities across all the major classes of this compound analogs (alkyl-substituted, ethoxy, vinylphenol, dimeric/polymeric, and amine derivatives) is not yet available in the literature. Such a study would be crucial for a complete understanding of the structure-activity landscape.

Elucidation of Structure-Activity Relationships Across Analog Series

Understanding the relationship between the chemical structure of a compound and its biological activity is a fundamental goal in medicinal chemistry and drug discovery. For the derivatives of this compound, several studies have begun to elucidate these structure-activity relationships (SAR).

For 2-methoxyphenol derivatives, the antioxidant activity is strongly influenced by the nature of the substituent at the 4-position. A study of six guaiacol (B22219) derivatives found that curcumin (B1669340) and methyl ferulate were the most potent antioxidative compounds. atlantis-press.com The presence of a phenolic hydroxyl group is generally considered crucial for radical scavenging activity. researchgate.net

In the case of 2-Methoxy-4-vinylphenol, a structure-activity relationship study on its germination inhibitory activity identified two key features for enhanced activity: ortho substitution to both the hydroxyl and methoxy (B1213986) groups, and the presence of the alkene moiety. doaj.org

While these SAR studies provide valuable information for specific series of analogs, a comprehensive analysis that bridges the structure-activity relationships across the diverse classes of alkyl-substituted, ethoxy, vinylphenol, dimeric/polymeric, and amine derivatives has yet to be fully established. Future research in this area will be essential for the rational design of new derivatives with optimized biological activities.

Emerging Research Applications

Pharmaceutical Lead Compound Identification and Drug Discovery

The exploration of novel molecular scaffolds is a cornerstone of modern drug discovery. While direct research on 2-Methoxy-4-(methoxymethyl)phenol as a pharmaceutical lead compound is not extensively documented, the broader class of methoxyphenols serves as a valuable source of inspiration for medicinal chemists. These compounds are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Research into structurally similar compounds offers insights into the potential of the this compound backbone. For instance, a study on a Schiff base derivative, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, which shares a similar core structure, demonstrated significant antioxidant activity. The study, which involved the synthesis and characterization of this derivative, revealed its potential as a free radical scavenger, with an EC50 value of 10.46 ppm in the DPPH assay atlantis-press.comresearchgate.net. This suggests that the foundational structure of this compound could be a promising starting point for the development of new therapeutic agents, particularly in the realm of antioxidant-based therapies. Further investigation is warranted to synthesize and evaluate derivatives of this compound for a range of biological activities.

Table 1: Antioxidant Activity of a Structurally Related Schiff Base Derivative

CompoundAssayResult (EC50)
2-methoxy-4-((4-methoxyphenylimino)methyl)phenolDPPH10.46 ppm

Agrochemistry: Development of Natural Pesticides and Plant Growth Regulators

The agricultural sector is in constant search of effective and environmentally benign alternatives to synthetic pesticides and growth regulators. Natural compounds, particularly those derived from plants, are a promising avenue of research. While specific studies on the agrochemical applications of this compound are limited, research on related methoxyphenolic compounds indicates a potential for bioactivity.

For example, the structurally related compound 2-methoxy-4-methylphenol (B1669609) has been identified as a synthetic tsetse fly repellent researchgate.net. This finding highlights the potential for methoxyphenol derivatives to interact with biological systems in insects, suggesting that this compound could be investigated for similar or other pesticidal properties. The structural nuances between these compounds, such as the methoxymethyl group in the target molecule, could lead to different specificities and potencies. Future research could focus on screening this compound and its derivatives for insecticidal, herbicidal, or fungicidal activities, as well as for their potential to influence plant growth and development.

Materials Science: Biobased Monomer Precursors for Polymer Synthesis

The development of bio-based polymers is a critical step towards a more sustainable materials economy. Lignin, a complex aromatic polymer found in plants, is a rich source of phenolic compounds that can be converted into valuable monomers. While direct research on the use of this compound as a monomer precursor is not yet prevalent, studies on the closely related compound 2-methoxy-4-vinylphenol (B128420) (MVP) demonstrate the potential of this class of molecules in polymer science mdpi.comnih.govresearchgate.net.

MVP, which can be derived from ferulic acid, has been successfully used as a platform to prepare functional monomers for radical polymerizations, leading to both thermoplastics and thermoset polymers mdpi.comnih.gov. The vinyl group in MVP is the key to its polymerizability. Although this compound lacks this vinyl group, its chemical structure could potentially be modified to introduce a polymerizable moiety. Such a conversion would open up possibilities for its use in the synthesis of novel bio-based polymers with unique properties. The presence of the methoxymethyl group could influence the final properties of the polymer, such as its flexibility, solubility, and thermal stability. Further research is needed to explore the chemical pathways for converting this compound into a polymerizable monomer and to characterize the resulting polymers.

Food Science: Bio-preservatives and Functional Ingredients for Enhanced Stability

While specific studies on the application of this compound as a food preservative are not widely available, its structural similarity to other bioactive methoxyphenols suggests it may possess similar properties. Research on a chloroform extract of red cabbage, which identified 2-methoxy-4-vinylphenol as a major component, demonstrated strong antimicrobial and antioxidant activities, leading to an extended shelf life of beef nih.govmdpi.com. Furthermore, the antioxidant potential of a Schiff base derivative of a similar phenol (B47542) has been quantified, showing its efficacy as a radical scavenger atlantis-press.comresearchgate.net. These findings suggest that this compound could be a candidate for investigation as a natural bio-preservative and functional ingredient to enhance the stability and shelf-life of food products.

Table 2: Antimicrobial and Antioxidant Potential of Related Methoxyphenols

Compound/ExtractApplicationObserved Effect
Red Cabbage Extract (containing 2-methoxy-4-vinylphenol)Beef PreservationEnhanced shelf-life through antimicrobial and antioxidant activity
2-methoxy-4-((4-methoxyphenylimino)methyl)phenolAntioxidantEffective free radical scavenger (EC50 = 10.46 ppm)
Eugenol (B1671780), Capsaicin, Vanillin (B372448)Food PreservationKnown antimicrobial and antioxidant properties

Cosmetology Research for Skin Benefits and Formulations

The cosmetics industry is increasingly incorporating natural and functional ingredients into skincare formulations. Phenolic compounds are of particular interest due to their antioxidant properties, which can help protect the skin from oxidative damage caused by environmental stressors.

This compound is listed in cosmetic ingredient databases, primarily for its function as a fragrance ingredient nih.gov. Its use in cosmetic products is, however, subject to restrictions by organizations like the International Fragrance Association (IFRA) due to concerns about potential dermal sensitization and systemic toxicity nih.gov. While direct research on the specific skin benefits of this compound is scarce, the antioxidant properties associated with its chemical class suggest a potential for skin-protective effects. For instance, the related compound 2-methoxy-4-methylphenol is utilized in personal care products for its antioxidant and preservative capabilities chemimpex.com. Further in vitro and in vivo studies are necessary to determine the specific benefits and safety profile of this compound for topical applications nih.govsemanticscholar.org.

Environmental Science: Bioremediation and Valorization of Chemical Feedstocks

The principles of green chemistry encourage the use of biological systems and renewable feedstocks for the production of valuable chemicals. In this context, the enzymatic conversion of biomass-derived compounds is a key area of research.

A significant application of this compound in environmental science is its role as a substrate in the biotechnological production of vanillin, a widely used flavor and fragrance compound. Research has demonstrated that the enzyme vanillyl-alcohol oxidase (VAO) can catalyze the oxidative demethylation of this compound to produce vanillin. This biotransformation is part of a broader effort to develop sustainable methods for producing valuable chemicals from renewable resources, thereby reducing reliance on petrochemical feedstocks. While this compound is not widely available in nature, its enzymatic conversion showcases a potential pathway for the valorization of related, more abundant bio-based molecules. This process represents a promising example of how biocatalysis can be employed to convert chemical feedstocks into higher-value products, contributing to a more sustainable chemical industry.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-(methoxymethyl)phenol, and how can reaction conditions be optimized?

A plausible synthesis involves alkylation of 4-hydroxyphenol derivatives. For example, reacting 4-hydroxy-2-methoxyphenol with methoxymethyl chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. Reaction optimization should focus on temperature (40–60°C), solvent choice (e.g., DMF or acetone), and stoichiometry to minimize side products like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What solvents and handling protocols are suitable for preparing stock solutions of this compound?

The compound is likely soluble in polar aprotic solvents such as DMSO, methanol, or ethyl acetate, based on structural analogs (e.g., 2-Methoxy-4-vinylphenol dissolves in methanol and DMSO ). Prepare stock solutions by dissolving the compound in degassed solvent purged with nitrogen or argon to prevent oxidation. Store aliquots at –20°C in amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. How can researchers quantify this compound in complex matrices using chromatographic methods?

Gas Chromatography (GC): Use a DB-5MS column (30 m × 0.25 mm ID) with helium carrier gas. Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Internal standards (e.g., deuterated analogs) improve accuracy, as demonstrated for eugenol quantification . HPLC: A C18 column with UV detection at 280 nm (phenolic absorption band) and a mobile phase of acetonitrile/water (60:40, v/v) at 1 mL/min provides baseline separation. Validate the method with spike-recovery experiments in biological matrices .

Q. What experimental designs are recommended to assess the oxidative stability of this compound under varying environmental conditions?

Conduct accelerated stability studies:

  • Thermal Stability: Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC or GC-MS.
  • Oxidative Stress: Expose solutions to air, oxygen, or hydrogen peroxide. Track color changes (spectrophotometry at 400 nm) and quantify degradation products (e.g., quinones) .
  • Light Exposure: Use UV/Vis lamps (254 nm) to simulate photodegradation. Compare results with dark-stored controls .

Q. How can researchers investigate the antimicrobial potential of this compound, and what controls are critical?

Employ disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions in DMSO (≤1% final concentration to avoid solvent toxicity). Include positive controls (e.g., ampicillin) and solvent-only blanks. For mechanistic studies, assess membrane disruption via SYTOX Green uptake assays or reactive oxygen species (ROS) generation using DCFH-DA .

Q. How should conflicting data on solubility or bioactivity be resolved in methodological frameworks?

  • Solubility Discrepancies: Replicate experiments using standardized protocols (e.g., shake-flask method with HPLC validation). Compare results across solvents (e.g., DMSO vs. ethanol) and temperatures.
  • Bioactivity Variability: Use isogenic microbial strains to rule out genetic variability. Normalize bioactivity data to cell density (OD600) and compound purity (validated by NMR/HPLC) .

Q. Methodological Notes

  • Synthesis Validation: Confirm product identity via 1^1H NMR (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) and high-resolution mass spectrometry (HRMS) .
  • Analytical Cross-Check: Use orthogonal methods (e.g., GC and HPLC) to verify quantification accuracy in complex samples .
  • Stability Data Interpretation: Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.